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Compound of Interest

Compound Name: AZ1422

Cat. No.: B12364573 Get Quote

A comprehensive technical overview of the discovery, synthesis, and biological evaluation of

the novel monocarboxylate transporter 4 (MCT4) inhibitor, AZ1422, for researchers, scientists,

and drug development professionals.

Introduction
AZ1422 is a potent and selective inhibitor of monocarboxylate transporter 4 (MCT4), a key

protein involved in lactate transport and pH regulation in the tumor microenvironment.[1] By

targeting MCT4, AZ1422 presents a promising therapeutic strategy for cancers that rely on

high glycolytic rates, a phenomenon known as the Warburg effect. This technical guide

provides an in-depth overview of the discovery, synthesis, and biological characterization of

AZ1422, including detailed experimental protocols and data.

Discovery and Mechanism of Action
AZ1422 was identified through a high-throughput phenotypic screen designed to discover

inhibitors of lactic acid efflux.[2] Its primary mechanism of action is the selective inhibition of

MCT4, a transporter responsible for the efflux of lactate and protons from highly glycolytic cells.

[3][4] This inhibition leads to an accumulation of intracellular lactate and a decrease in

intracellular pH, ultimately disrupting cancer cell metabolism and survival.[5] MCT4 expression

is often upregulated in hypoxic tumor regions and is associated with poor prognosis in several

cancer types, making it an attractive therapeutic target.[3][4]
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The signaling pathways associated with MCT4 regulation include the PI3K-Akt pathway, which

has been shown to modulate MCT4 expression.[3] By inhibiting MCT4, AZ1422 can disrupt the

metabolic symbiosis between glycolytic and oxidative cancer cells within the tumor

microenvironment.

Synthesis of AZ1422
The chemical name for AZ1422 is 4-((4-(3,5-dimethyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-

4-yl)-2-ethoxy-6-propylphenoxy)methyl)-2-methoxy-5-methylbenzoic acid. While a detailed,

step-by-step synthesis protocol from the primary literature is not publicly available, the structure

suggests a multi-step synthesis involving the formation of the pyrazole core, followed by

etherification and coupling with the benzoic acid moiety. A general synthetic approach would

likely involve the following key transformations:

Pyrazole formation: Condensation of a hydrazine derivative with a 1,3-dicarbonyl compound

to form the dimethylpyrazole ring.

N-alkylation: Introduction of the tetrahydro-2H-pyran-4-yl group onto the pyrazole nitrogen.

Phenolic ether synthesis: Williamson ether synthesis or other coupling methods to link the

pyrazole-phenol intermediate with the benzoic acid side chain.

Final modifications and purification: Any necessary protecting group manipulations and final

purification of the target compound.

Quantitative Data
The following table summarizes the key quantitative data for AZ1422 based on available

information.

Parameter Value
Cell Line/Assay
Condition

Reference

IC50 (Lactate Efflux) < 10 nM
MCT4-dependent cell

line
[3]
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Note: More specific quantitative data from in vivo efficacy studies and other assays are detailed

in the primary research publication by Kawatkar A, et al.

Experimental Protocols
This section provides detailed methodologies for key experiments involved in the

characterization of AZ1422.

Lactate Efflux Assay
This assay is fundamental to measuring the inhibitory activity of compounds on MCT4-

mediated lactate transport.

Principle: The assay measures the rate of lactate efflux from cells that are pre-loaded with

lactate. A decrease in the rate of lactate appearance in the extracellular medium in the

presence of an inhibitor indicates its potency.

Protocol:

Cell Culture: Culture an MCT4-dependent cancer cell line (e.g., a cell line cultured under

hypoxic conditions to induce MCT4 expression) in appropriate media.

Lactate Loading: Incubate the cells in a high-lactate medium to allow for lactate uptake.

Inhibitor Treatment: Wash the cells and incubate with a low-lactate buffer containing various

concentrations of AZ1422 or a vehicle control (DMSO).

Lactate Measurement: At various time points, collect aliquots of the extracellular buffer.

Analysis: Measure the lactate concentration in the collected samples using a lactate assay

kit (e.g., based on lactate oxidase and a colorimetric or fluorometric probe).

Data Interpretation: Plot the rate of lactate efflux against the inhibitor concentration to

determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm direct target engagement of AZ1422 with MCT4 in a cellular context.
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Principle: The binding of a ligand (AZ1422) to its target protein (MCT4) can alter the protein's

thermal stability. This change in stability can be detected by heating cell lysates to various

temperatures and quantifying the amount of soluble protein remaining.

Protocol:

Cell Treatment: Treat intact cells with AZ1422 or a vehicle control.

Cell Lysis: Harvest and lyse the cells to obtain a total protein lysate.

Thermal Challenge: Aliquot the lysate and heat the samples to a range of temperatures for a

defined period (e.g., 3 minutes).

Separation of Soluble and Aggregated Proteins: Centrifuge the heated samples to pellet the

aggregated proteins.

Protein Quantification: Collect the supernatant containing the soluble proteins.

Detection: Analyze the amount of soluble MCT4 at each temperature using Western blotting

or mass spectrometry.

Data Analysis: Plot the fraction of soluble MCT4 as a function of temperature to generate a

melting curve. A shift in the melting curve in the presence of AZ1422 indicates target

engagement.

Photoaffinity Labeling and Chemoproteomics
This advanced technique is employed to identify the direct binding target of a compound within

the complex cellular proteome.

Principle: A photoaffinity probe analog of AZ1422, containing a photoreactive group and a

reporter tag (e.g., biotin), is used. Upon UV irradiation, the probe covalently crosslinks to its

binding partners, which can then be enriched and identified.

Protocol:

Probe Synthesis: Synthesize a photoaffinity probe of AZ1422 incorporating a photoreactive

moiety (e.g., a diazirine) and a biotin tag.
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Cellular Labeling: Incubate cells with the photoaffinity probe.

Photocrosslinking: Irradiate the cells with UV light to induce covalent bond formation

between the probe and its target.

Cell Lysis and Enrichment: Lyse the cells and enrich the biotin-labeled proteins using

streptavidin-coated beads.

Protein Digestion and Identification: Elute the bound proteins, digest them into peptides (e.g.,

with trypsin), and identify the proteins using mass spectrometry.

Data Analysis: Analyze the mass spectrometry data to identify the proteins that were

specifically labeled by the AZ1422 probe, confirming MCT4 as the primary target.

Visualizations
Signaling Pathway of MCT4 in Cancer
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Caption: MCT4-mediated lactate efflux and its inhibition by AZ1422.
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Experimental Workflow for Target Identification

Target Identification Workflow for AZ1422
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Caption: Logical workflow for the discovery and target validation of AZ1422.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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